4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione
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Overview
Description
Mechanism of Action
Target of Action
DYn-2, also known as ANTI-DYNAMIN II or 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, is a chemoselective probe that primarily targets protein sulfenic acid modifications . These modifications occur on proteins and play a crucial role in cellular signaling pathways, particularly those mediated by Nox .
Mode of Action
DYn-2 interacts with its targets by monitoring global changes in protein sulfenylation . This interaction is facilitated by Nox-mediated growth factor signaling . The compound has been shown to selectively target and bind to protein sulfenic acid modifications .
Biochemical Pathways
The primary biochemical pathway affected by DYn-2 is the Nox-mediated growth factor signaling pathway . This pathway is responsible for the production of reactive oxygen species (ROS) that can lead to protein sulfenylation. DYn-2’s action can lead to changes in this pathway, affecting downstream cellular processes.
Pharmacokinetics
It is known that dyn-2 is soluble in dmso, which can aid in its distribution and bioavailability .
Result of Action
The action of DYn-2 results in the labeling of protein sulfenic acid modifications . This labeling allows for the detection and monitoring of changes in protein sulfenylation, which can provide valuable insights into cellular signaling processes. For instance, it has been observed that the cytoplasmic distribution of dynamin changes dramatically in fibroblasts that have been stimulated to undergo migration .
Action Environment
The action of DYn-2 can be influenced by various environmental factors. For example, the presence of reactive oxygen species (ROS) in the cellular environment can enhance the ability of DYn-2 to label protein sulfenic acid modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
DYn-2 is synthesized by coupling 1,3-cyclohexanedione with an alkyne moiety through a 3-carbon spacer. The reaction conditions typically involve mild oxidation to convert the sulfhydryl group of cysteine residues on proteins to cysteine-sulfenic acid derivatives .
Industrial Production Methods
While specific industrial production methods for DYn-2 are not widely documented, the synthesis generally follows standard organic chemistry protocols involving the use of protective groups and selective reactions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DYn-2 primarily undergoes oxidation reactions. It reacts with protein sulfenic acid modifications, which are formed through the mild oxidation of cysteine residues .
Common Reagents and Conditions
The common reagents used in the reactions involving DYn-2 include hydrogen peroxide (H2O2) for inducing oxidative stress and azide-bearing tags for detection through click chemistry .
Major Products
The major products formed from these reactions are sulfenylated proteins, which can be detected and analyzed using mass spectrometry and other biochemical techniques .
Scientific Research Applications
DYn-2 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dimedone: Another probe used for detecting sulfenic acids, but DYn-2 offers superior sensitivity and specificity.
DAz-2: Similar to DYn-2 but uses azide-modified probes with alkynyl detection tags.
Uniqueness of DYn-2
DYn-2 is unique due to its high sensitivity and specificity in detecting protein sulfenylation. Its ability to form stable adducts with sulfenic acids and subsequent detection through click chemistry makes it a valuable tool in redox biology and oxidative stress research .
Properties
IUPAC Name |
4-pent-4-ynylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMICBPHYXLMRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1CCC(=O)CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354630-46-8 |
Source
|
Record name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is DYn-2 and what is it used for?
A1: DYn-2 is a cell-permeable chemical probe used to detect and study protein sulfenylation, a reversible oxidative modification of cysteine residues in proteins []. This modification plays a crucial role in redox signaling and cellular regulation.
Q2: How does DYn-2 interact with its target?
A2: DYn-2 specifically traps sulfenic acids (–SOH) formed on cysteine residues upon oxidation by reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) [, , ]. The dimedone moiety in DYn-2 reacts with the sulfenic acid to form a stable thioether bond, allowing for subsequent detection and analysis.
Q3: What are the downstream effects of DYn-2 labeling?
A3: DYn-2 labeling enables the identification and quantification of sulfenylated proteins in various biological contexts, providing insights into redox signaling pathways and cellular responses to oxidative stress [, ].
Q4: Can DYn-2 differentiate between sulfenic acids and other cysteine modifications?
A4: Yes, DYn-2 exhibits high selectivity for sulfenic acids over other cysteine oxidative modifications, making it a valuable tool for studying this specific post-translational modification [, , ].
Q5: What is the molecular formula and weight of DYn-2?
A5: The molecular formula of DYn-2 is C11H14O2, and its molecular weight is 178.23 g/mol.
Q6: Is there any available spectroscopic data for DYn-2?
A6: While the provided research abstracts do not specify spectroscopic data for DYn-2, its structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q7: How is DYn-2 used to study protein sulfenylation in cells?
A8: DYn-2 can be used to identify sulfenylated proteins in cells through various techniques like gel electrophoresis and mass spectrometry [, , ]. These techniques can be coupled with DYn-2 labeling to analyze the sulfenylome (all sulfenylated proteins) under specific conditions.
Q8: What specific applications of DYn-2 have been reported in plant research?
A9: In Arabidopsis thaliana, DYn-2 has been used to investigate the sulfenylome in response to hydrogen peroxide stress. This research led to the identification of numerous previously unreported sulfenylated proteins, expanding our understanding of redox regulation in plants [, ].
Q9: Has DYn-2 been used to study protein sulfenylation in other biological systems?
A10: Yes, DYn-2 has been used to investigate the role of protein sulfenylation in growth factor signaling in mammalian cells, particularly identifying the epidermal growth factor receptor (EGFR) as a target of endogenous H2O2 [].
Q10: How does the structure of DYn-2 contribute to its activity and selectivity?
A11: The dimedone moiety is crucial for DYn-2's activity and selectivity, enabling specific trapping of sulfenic acids [, ]. Modifications to this moiety could potentially alter its reactivity and specificity.
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